

Application Notes and Protocols: Synthesis and Purification of Angoletin

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Compound of Interest

Compound Name: *Angoletin*

Cat. No.: *B1202707*

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Introduction

Angoletin, with the chemical name 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one, is a dihydrochalcone that has garnered interest within the scientific community. Dihydrochalcones are a class of flavonoids known for a variety of biological activities. This document provides detailed protocols for the chemical synthesis and subsequent purification of **Angoletin**, intended to aid researchers in obtaining this compound for further investigation. Additionally, a potential signaling pathway associated with related compounds is discussed.

Chemical Structure and Properties

Property	Value
IUPAC Name	1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one
Molecular Formula	C ₁₈ H ₂₀ O ₄
Molecular Weight	300.35 g/mol
CAS Number	76444-55-8
Appearance	(Predicted) Pale yellow solid
Solubility	Soluble in methanol, ethanol, DMSO

Synthesis of Angoletin

The total synthesis of **Angoletin** can be achieved through a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a selective catalytic hydrogenation of the α,β -unsaturated double bond.

Step 1: Synthesis of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

This step involves the base-catalyzed condensation of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone with benzaldehyde.

Experimental Protocol:

- Preparation of the Acetophenone Precursor: The synthesis of the key intermediate, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone, can be achieved via a Friedel-Crafts acylation of the appropriately substituted benzene ring, though a detailed published protocol for this specific molecule is not readily available. A plausible route would involve the acylation of 1,3-dimethyl-5-methoxy-2,4-benzenediol.
- Claisen-Schmidt Condensation:
 - To a solution of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone (1 equivalent) in ethanol, add benzaldehyde (1.1 equivalents).

- Slowly add an aqueous solution of a strong base, such as 50% NaOH or KOH, dropwise while stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
- The precipitated yellow solid, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Reactant	Molecular Weight (g/mol)	Equivalents
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone	210.22	1
Benzaldehyde	106.12	1.1
Sodium Hydroxide	40.00	(catalytic)
Ethanol	46.07	Solvent
Hydrochloric Acid	36.46	(for workup)

Note: The yield for this reaction can be expected to be in the range of 70-85% based on similar Claisen-Schmidt condensations.

Step 2: Catalytic Hydrogenation to Angoletin

The selective reduction of the double bond in the chalcone precursor yields **Angoletin**. Catalytic transfer hydrogenation is a suitable method.

Experimental Protocol:

- Reaction Setup:
 - In a round-bottom flask, dissolve the synthesized 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (1 equivalent) in methanol.

- Add ammonium formate (4-5 equivalents) to the solution.
- Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the chalcone).

• Reaction Execution:

- Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.[\[1\]](#) The reaction progress can be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature.

• Workup:

- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Reactant/Reagent	Molecular Weight (g/mol)	Equivalents/Amount
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone	298.33	1
Ammonium Formate	63.06	4-5
10% Palladium on Carbon	N/A	5-10 wt%
Methanol	32.04	Solvent

Note: This catalytic transfer hydrogenation typically proceeds with high yields, often exceeding 90%.[\[2\]](#)

Purification of Angoletin

The crude **Angoletin** can be purified by column chromatography.

Experimental Protocol:

- Column Preparation:
 - Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
 - Pack a glass column with the slurry, ensuring no air bubbles are trapped.
 - Equilibrate the column by running the initial mobile phase through it.
- Sample Loading:
 - Dissolve the crude **Angoletin** in a minimum amount of the mobile phase or a slightly more polar solvent.
 - Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
- Elution:
 - Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 90:10, 80:20, and so on).
 - Collect fractions and monitor them by TLC to identify the fractions containing the pure **Angoletin**.
- Isolation:
 - Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified **Angoletin**.

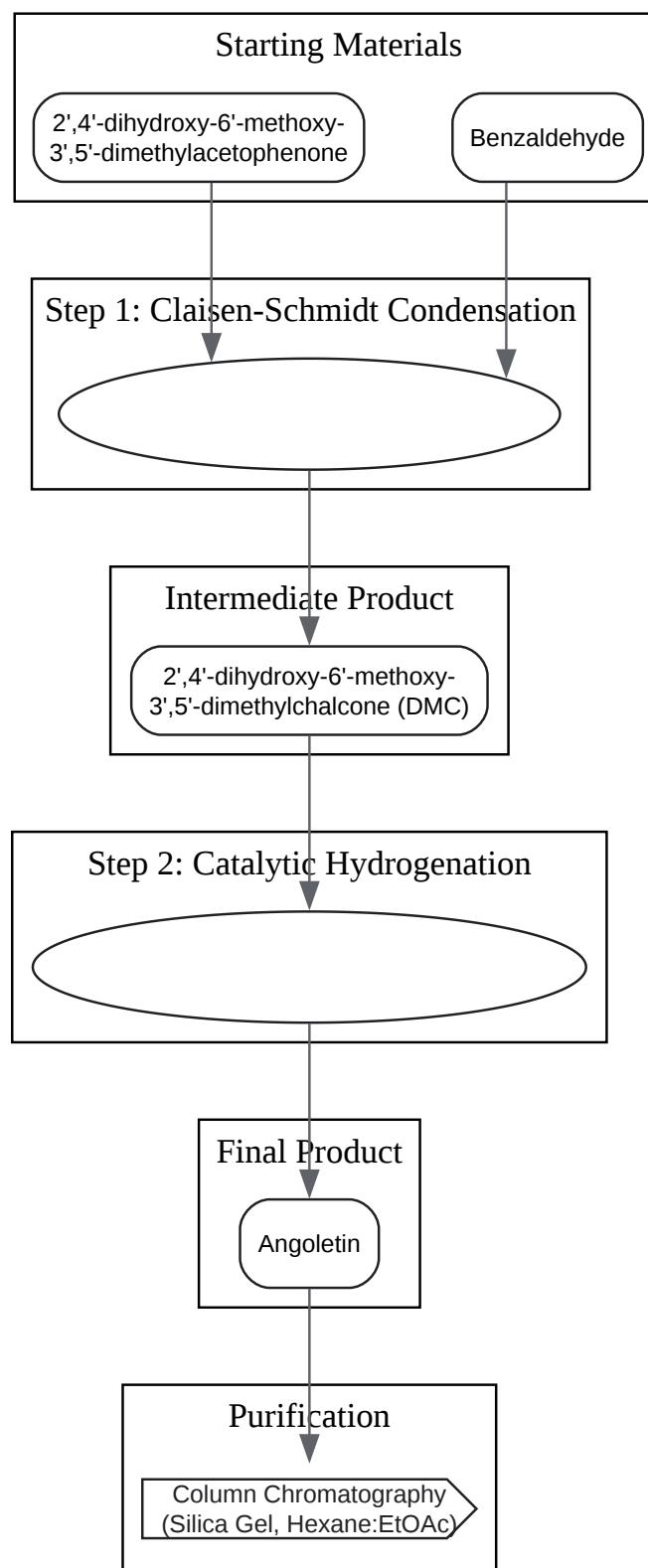
Parameter	Specification
Stationary Phase	Silica Gel (60-120 mesh)
Mobile Phase	Hexane:Ethyl Acetate gradient
Expected Purity	>95% (as determined by HPLC and NMR)
Expected Recovery	80-90% from the column

Biological Activity and Signaling Pathway

The chalcone precursor to **Angoletin**, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), has been shown to induce apoptosis and G1 cell cycle arrest in cancer cells through the PI3K/AKT signaling pathway.^[3] Dihydrochalcones, in general, are known to interact with various cellular signaling pathways.

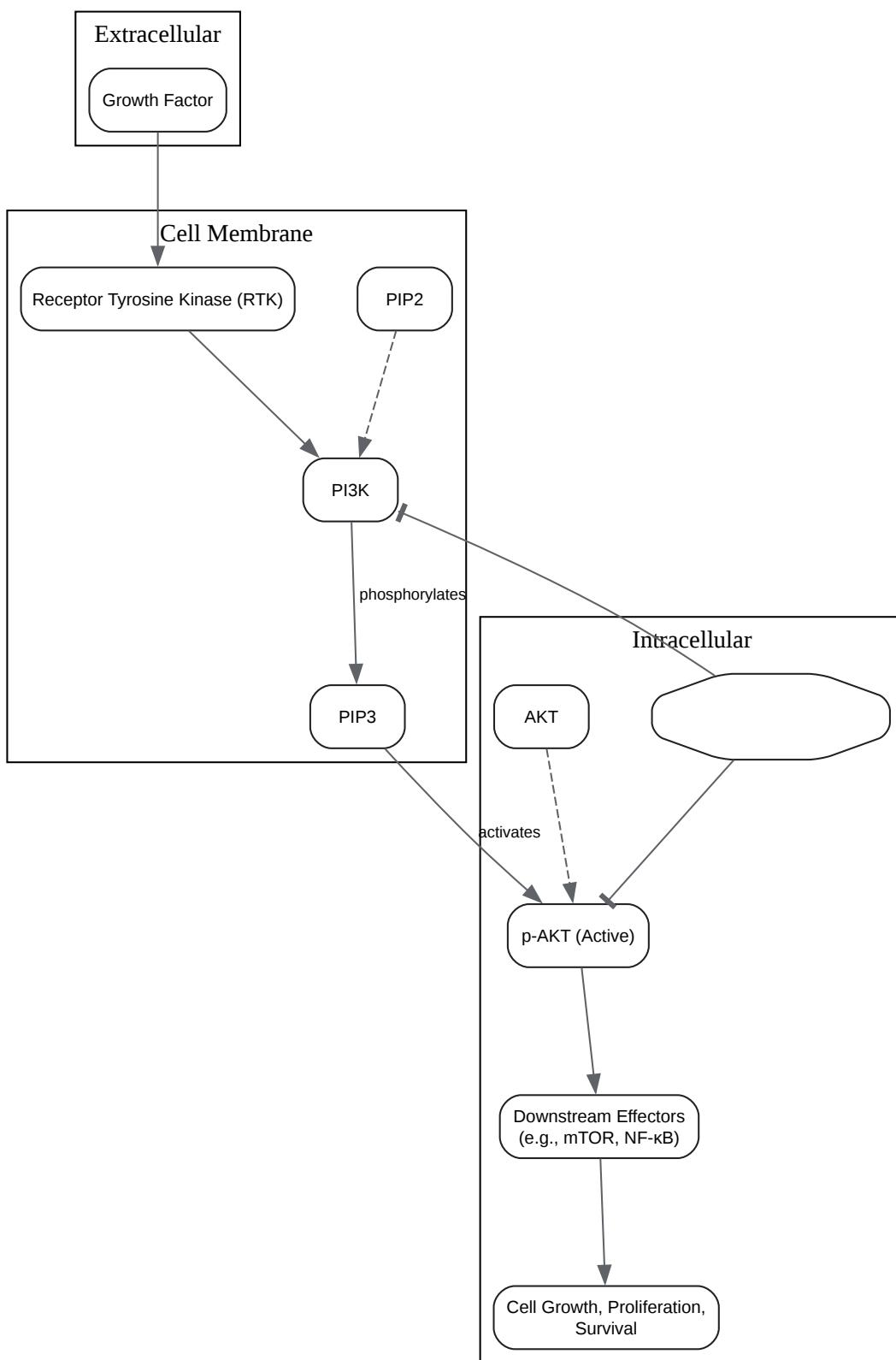
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.^[4] Dysregulation of this pathway is a hallmark of many cancers. The inhibition of this pathway by compounds like DMC suggests a potential mechanism for their anti-cancer effects.

Visualizations



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Caption: Synthetic workflow for **Angoletin**.



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Caption: Potential inhibition of the PI3K/AKT pathway.

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